N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound contains benzofuran, thiazole, and isoxazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound N-[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide is a complex molecule that contains benzofuran and thiazole moieties . Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The primary targets of this compound are yet to be identified.
Mode of Action
The benzofuran and thiazole moieties in its structure suggest that it may interact with multiple targets and exert diverse biological effects . The benzofuran moiety is known to exhibit good antimicrobial activity when substituted at the 4-position with halogens or hydroxyl groups . Thiazoles can have different orientations towards the target site, which can affect their biological outcomes .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran and thiazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known biological activities of benzofuran and thiazole derivatives, it is likely that this compound has potent anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light can affect the behavior of benzofuran compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization from dimethylformamide are employed to obtain high-purity samples suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as liquid crystals and sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combination of benzofuran, thiazole, and isoxazole rings, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-9-6-14(22-19-9)15(20)18-16-17-11(8-23-16)13-7-10-4-2-3-5-12(10)21-13/h2-8H,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYOYPLOGWDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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